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Compound of Interest

Compound Name: 2-Anilinoethanol

Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Anilinoethanol, a bifunctional molecule featuring both a secondary amine and a
primary alcohol, serves as a versatile and crucial building block in the synthesis of a variety of
pharmaceutical intermediates. Its unique structure allows for the construction of complex
heterocyclic scaffolds, which are central to the activity of numerous drugs. This document
provides detailed application notes and experimental protocols for the synthesis of key
pharmaceutical intermediates derived from 2-anilinoethanol, with a particular focus on the
synthesis of a precursor for the anticoagulant drug, Rivaroxaban.

Introduction

2-Anilinoethanol (also known as N-(2-hydroxyethyl)aniline) is a readily available organic
compound that has found significant application in the pharmaceutical industry.[1][2] Its dual
functionality allows it to participate in a range of chemical transformations, including N-
acylation, O-alkylation, and cyclization reactions, making it an ideal starting material for the
synthesis of diverse pharmacophores.[1] This document outlines the synthetic utility of 2-
anilinoethanol in the preparation of valuable intermediates for drugs targeting thrombosis.

l. Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A
Key Intermediate for Rivaroxaban
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One of the most notable applications of 2-anilinoethanol is in the synthesis of 4-(4-
aminophenyl)morpholin-3-one, a critical intermediate for the Factor Xa inhibitor, Rivaroxaban.
[1][3] The synthesis is a multi-step process that begins with the reaction of 2-anilinoethanol
with chloroacetyl chloride to form 4-phenyl-3-morpholinone. This is followed by nitration and
subsequent reduction to yield the final aminophenyl morpholinone.

Logical Workflow for the Synthesis of 4-(4-
Aminophenyl)morpholin-3-one

Step 1: Acylation and Cyclization

Chloroacetyl_Chloride
NaOH, H20/Ethanol 4-Phenyl-3-morpholinone
2-Anilinoethanol
H2504

Step 2: Nitration

'HIM' : 4-Nitrophenyl-3-morpholinone
Pd/C, Ethanol

Step 3: Reduction

Hydrogen 4-(4-Aminophenyl)morpholin-3-one

Click to download full resolution via product page

Caption: Synthetic pathway from 2-Anilinoethanol to a key Rivaroxaban intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-3-morpholinone[2][3]
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This procedure details the initial acylation of 2-anilinoethanol with chloroacetyl chloride, which
undergoes an intramolecular cyclization to form the morpholinone ring.

e Reaction Setup: In a suitable reaction vessel, dissolve 2-anilinoethanol (1.0 eq) in a mixture
of ethanol and water.

o Reagent Addition: Heat the solution to approximately 38-43°C. Simultaneously, add
chloroacetyl chloride (3.0 eq) and a 45% aqueous sodium hydroxide solution (6.2 eq) while
maintaining the pH between 12 and 12.5.

o Reaction and Work-up: After the addition is complete, stir the mixture for 10 minutes at the
same pH. Cool the reaction mixture to 2°C and stir for an additional 30 minutes to precipitate
the product.

« |solation: Filter the precipitate and wash with cold demineralized water. Dry the product
under reduced pressure at 50°C.

Protocol 2: Synthesis of 4-(4-Nitrophenyl)-3-morpholinone[2][3]
This protocol describes the nitration of the phenyl ring of 4-phenyl-3-morpholinone.

e Reaction Setup: In a flask, add 4-phenyl-3-morpholinone (1.0 eq) in portions to concentrated
sulfuric acid (7.4 eq) at an internal temperature of 10°C.

 Nitration: Cool the solution to -5°C and add 65% nitric acid (1.05 eq) over one hour. Stir the
mixture at -5°C for one hour.

o Work-up: Add demineralized water to the reaction mixture at 10°C. Adjust the pH to 7.4 with
a 25% agueous ammonia solution.

o Extraction and Isolation: Add acetone to the suspension and heat to 40°C to dissolve the
product. Separate the organic phase and partially remove the acetone/water mixture by
distillation. The product crystallizes upon cooling.

Protocol 3: Synthesis of 4-(4-Aminophenyl)-3-morpholinone[3]

This final step involves the reduction of the nitro group to an amine.
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e Reaction Setup: Suspend 4-(4-nitrophenyl)-3-morpholinone (1.0 eq) in ethanol.

e Hydrogenation: Add 5% palladium on activated carbon (Pd/C) as a catalyst. Subject the
mixture to a hydrogen atmosphere (5 bar) at 80°C for one hour.

« |solation: After the reaction, filter off the catalyst. Concentrate the solution under reduced
pressure to obtain the solid product.

Quantitative Data Summary

Starting . Melting
Step Product . Reagents Yield (%) .
Material Point (°C)
2- Chloroacetyl
4-Phenyl-3- - _
1 ) Anilinoethano  chloride, 80 114]2]
morpholinone
I NaOH
4-(4-
) Nitrophenyl)- 4-Phenyl-3- Nitric acid,
3- morpholinone  Sulfuric acid
morpholinone
4-(4- 4-(4-
Aminophenyl Nitrophenyl)-
3 3 pheny) 3 pheny) Hz, Pd/C 93 171[3]

morpholinone

morpholinone

Il. 2-Anilinoethanol in the Synthesis of Other
Pharmaceutical Scaffolds

Beyond its role in the synthesis of the Rivaroxaban intermediate, 2-anilinoethanol is a
precursor to a wide array of other heterocyclic systems of medicinal importance. For instance, it
can be used to synthesize substituted dibenzoxazepine derivatives, which are core structures
in some psychoactive drugs.[4] However, detailed protocols for the synthesis of specific
dibenzoxazepine-based pharmaceutical intermediates directly from 2-anilinoethanol are not
as readily available in the surveyed literature.
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The reaction of 2-anilinoethanol with chloroacetyl chloride to form an N-acylated intermediate,
N-(2-hydroxyethyl)-N-phenyl-2-chloroacetamide, is a common first step. This intermediate can
then undergo intramolecular cyclization to form various heterocyclic rings.[2][3]

General Synthetic Workflow for Heterocycle Formation

Base

2-Anilinoethanol
/ Intram_ole_cular .
»| N-Acylated Intermediate Cyclization ?ee;erﬁzfgﬁjifg:g
Acylating Agent

(e.g., Chloroacetyl Chloride)

Click to download full resolution via product page

Caption: General workflow for heterocycle synthesis from 2-Anilinoethanol.

lll. Application in the Synthesis of Antipsychotic
Drug Intermediates

While 2-anilinoethanol is a versatile starting material, its direct application in the synthesis of
the core structures of all major drug classes is not always the most common or efficient route.
For example, the atypical antipsychotic drug Quetiapine features a dibenzolb,f][1][5]thiazepine
core.[5] The synthesis of the key intermediate for Quetiapine, dibenzo[b,f][1][5]thiazepin-
11[10H]-one, typically starts from precursors like 2-(phenylthio)aniline.[5] A direct and well-
documented synthetic pathway from 2-anilinoethanol to this specific tricyclic system was not
identified in the reviewed literature. Researchers interested in the synthesis of such
compounds should consult literature that specifically addresses the synthesis of the
dibenzothiazepine ring system.

Conclusion

2-Anilinoethanol is a highly valuable and versatile building block for the synthesis of
pharmaceutical intermediates. Its utility is clearly demonstrated in the efficient, multi-step
synthesis of a key intermediate for the blockbuster anticoagulant, Rivaroxaban. The
straightforward reaction with chloroacetyl chloride followed by cyclization provides a robust
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method for constructing the morpholinone core. While its application extends to other
heterocyclic systems, the specific synthetic routes and their efficiency are dependent on the
target molecule. For researchers and professionals in drug development, 2-anilinoethanol
represents a cost-effective and readily available starting material for the exploration and
production of a range of bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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